molecular formula C16H9F3N4S2 B3513711 N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine

N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine

カタログ番号: B3513711
分子量: 378.4 g/mol
InChIキー: XQHBBJHFYFSAEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine is a pyrimidine derivative featuring a trifluoromethyl group at position 6, a thiophen-2-yl substituent at position 4, and a 1,3-benzothiazol-2-amine group at position 2 of the pyrimidine core.

Synthetic routes for analogous benzothiazole-linked pyrimidines typically involve coupling reactions between halogenated pyrimidines and benzothiazole amines under palladium catalysis or nucleophilic aromatic substitution (SNAr) conditions .

特性

IUPAC Name

N-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N4S2/c17-16(18,19)13-8-10(11-6-3-7-24-11)20-14(22-13)23-15-21-9-4-1-2-5-12(9)25-15/h1-8H,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHBBJHFYFSAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step reactions that incorporate the formation of each heterocyclic ring followed by their coupling. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

化学反応の分析

Types of Reactions

N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

作用機序

The mechanism of action of N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Pyrimidine Substituents Amine Group Molecular Weight Key Features Source
N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine 4-Thiophen-2-yl, 6-CF3 1,3-Benzothiazol-2-amine ~383.3 (calc.) High lipophilicity, kinase target potential
1-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine 4-Thiophen-2-yl, 6-CF3 Piperidin-4-amine 328.36 Lower MW, enhanced solubility
4-(2-Methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine 4-2-Methoxyphenyl, 6-CF3 Thiophen-2-ylmethylamine 405.4 (calc.) Bulky aryl group, reduced polarity
5-(2-Amino-6-phenylpyrimidin-4-yl)benzo[d]thiazol-2-amine (APY1) 4-Phenyl, 6-NH2 1,3-Benzothiazol-2-amine 436.16 (HR-MS) Lacks CF3, phenyl enhances π-stacking
N-[4-(4-Acetamidophenyl)thiazol-2-yl]-4-(thiophen-2-yl)butanamide N/A (thiazole core) Acetamidophenyl-thiazole 413.5 (calc.) Thiazole scaffold, amide linkage

Key Observations:

Trifluoromethyl (CF3) Impact: The CF3 group in the target compound increases molecular weight and lipophilicity compared to analogs like APY1 . This group is associated with improved metabolic stability and membrane permeability, critical for drug candidates .

Benzothiazole vs. Other Amine Groups :

  • The 1,3-benzothiazol-2-amine moiety in the target compound may confer kinase inhibitory activity, as seen in CDK4/6 inhibitors like 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives .
  • Thiophen-2-ylmethylamine substituents (e.g., ) introduce steric bulk, which could hinder binding to active sites compared to planar benzothiazole groups .

Biological Activity: While direct data for the target compound is unavailable, structurally related pyrimidine-amine derivatives exhibit anticancer activity. For example, CDK4/6 inhibitors (e.g., compound 83 in ) show tumor growth inhibition in xenograft models via oral administration . Benzothiazole-pyrimidine hybrids (e.g., APY1) are synthesized for antimicrobial and antitumor screening, though their efficacy depends on substituent optimization .

Limitations and Contradictions:

  • No direct pharmacological data exists for the target compound; activity is inferred from analogs.
  • highlights the importance of thiazole-pyrimidine scaffolds for CDK inhibition, but benzothiazole analogs may exhibit divergent binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。